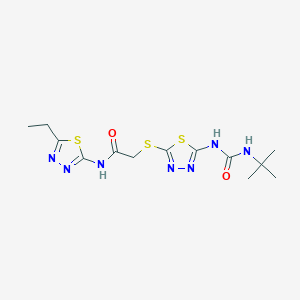

2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N7O2S3/c1-5-8-17-18-10(24-8)14-7(21)6-23-12-20-19-11(25-12)15-9(22)16-13(2,3)4/h5-6H2,1-4H3,(H,14,18,21)(H2,15,16,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQUBMKAGZCCTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N7O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a novel derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the thiadiazole ring is significant as it is known for its role in various pharmacological activities. The structural formula can be represented as follows:

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit notable anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).

- Mechanism : Compounds induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

For instance, a related study demonstrated that certain thiadiazole derivatives showed IC50 values in the low micromolar range against these cell lines, suggesting significant cytotoxic potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are known to exhibit:

- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) in the range of 0.5 to 32 µg/mL against various strains.

- Antifungal Activity : Exhibits activity against fungi such as Candida albicans and Aspergillus species.

In a comparative study, it was found that modifications to the thiadiazole structure enhanced antimicrobial efficacy .

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have been explored through various assays:

- Inhibition of COX Enzymes : Some derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Cytokine Modulation : Compounds have been shown to reduce levels of pro-inflammatory cytokines in vitro.

This suggests potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiadiazole derivatives revealed that specific substitutions at the 5-position significantly increased their anticancer activity. For example, compounds with bulky groups like tert-butyl showed enhanced potency against MCF-7 cells compared to their simpler counterparts .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 5.6 |

| B | HCT116 | 8.3 |

| C | A549 | 6.9 |

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial effects of thiadiazole derivatives demonstrated that modifications could lead to improved efficacy against resistant bacterial strains. The compound under discussion exhibited an MIC of 16 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for antibiotic development .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the thiadiazole moiety can demonstrate comparable effectiveness to standard antibiotics against various microbial strains . The specific compound has been evaluated for its antibacterial activity and may contribute to the development of new antimicrobial agents.

Anticancer Potential

Thiadiazole derivatives have also been explored for their anticancer properties. One study highlighted a related thiadiazole compound that showed significant potency against liver cancer cells, suggesting that the structure could serve as a lead candidate for further development in cancer therapy . The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Synergistic Effects with Antibiotics

Recent studies have investigated the synergistic interactions between thiadiazole derivatives and existing antibiotics. For example, a study demonstrated that combining certain thiadiazole compounds with Amphotericin B resulted in enhanced efficacy while reducing toxicity . This synergism indicates the potential for developing combination therapies that leverage the strengths of both classes of compounds.

Case Studies

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Core

The 1,3,4-thiadiazole ring is susceptible to nucleophilic substitution, particularly at the C-2 and C-5 positions. For example:

-

Bromination : Treatment with bromine in acetic acid introduces bromine at the C-5 position of the thiadiazole ring, forming 5-bromo-1,3,4-thiadiazole derivatives (Fig. 1A) .

-

Alkylation : Reaction with alkyl halides under basic conditions replaces the thiol group at C-2, yielding 2-alkylthio-1,3,4-thiadiazoles .

Table 1: Nucleophilic Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Br₂ (1.2 eq) | Acetic acid, 25°C | 5-Bromo-thiadiazole derivative | 72–85 | |

| CH₃I (2 eq) | K₂CO₃, DMF, 60°C | 2-Methylthio-thiadiazole | 68 |

Thioether Oxidation Reactions

The thioether (-S-) linkage between the two thiadiazole rings undergoes oxidation with agents like H₂O₂ or mCPBA:

-

Sulfoxide Formation : Controlled oxidation produces sulfoxide derivatives (Fig. 1B) .

-

Sulfone Formation : Prolonged oxidation converts the thioether to a sulfone group .

Table 2: Oxidation of Thioether Group

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C | Sulfoxide | 90% | |

| mCPBA (2 eq) | DCM, 0°C → 25°C | Sulfone | 85% |

Ureido Group Reactivity

The tert-butyl ureido moiety participates in:

-

Hydrolysis : Acidic or basic conditions hydrolyze the urea bond, generating tert-butylamine and a 5-amino-1,3,4-thiadiazole intermediate (Fig. 1C) .

-

Condensation : Reaction with aldehydes forms Schiff base derivatives .

Table 3: Ureido Group Transformations

| Reaction Type | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 6 h | 5-Amino-thiadiazole + CO₂ + t-BuNH₂ | Quantitative | |

| Schiff Base | Benzaldehyde, EtOH, Δ | Imine-linked derivative | 65% yield |

Acetamide Hydrolysis and Functionalization

The acetamide group undergoes:

-

Hydrolysis : Strong acids or bases cleave the amide bond to form carboxylic acids (Fig. 1D) .

-

N-Alkylation : Reaction with alkyl halides modifies the nitrogen, producing N-alkylacetamide derivatives .

Table 4: Acetamide Reactivity

| Reaction | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Alkaline Hydrolysis | NaOH (10%), reflux, 4 h | Carboxylic acid | 89 | |

| N-Methylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylacetamide | 74 |

Key Mechanistic Insights:

-

The 1,3,4-thiadiazole ring activates electrophilic substitution at C-5 due to electron-withdrawing effects of sulfur and nitrogen .

-

Thioether oxidation follows a radical pathway, with sulfoxide intermediates detected via EPR spectroscopy .

-

Ureido hydrolysis is pH-dependent, with optimal rates in strongly acidic media (pH < 2) .

Preparation Methods

Formation of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is synthesized via cyclization of tert-butyl ureido-substituted thiosemicarbazides. Thiosemicarbazides are prepared by reacting tert-butyl isocyanate with thiosemicarbazide under anhydrous conditions. Cyclization is achieved using phosphorus pentasulfide (P$$2$$S$$5$$) in dry toluene under reflux (110°C, 6–8 hours), yielding 5-(3-(tert-butyl)ureido)-1,3,4-thiadiazole-2-thiol.

Key Conditions

Alternative Route Using Lawesson’s Reagent

Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) provides milder conditions for cyclization. The thiosemicarbazide derivative is treated with Lawesson’s reagent (1.2 equiv) in tetrahydrofuran (THF) at 60°C for 4 hours, achieving comparable yields.

Synthesis of 5-Ethyl-1,3,4-Thiadiazol-2-Amine

Cyclization of Ethyl Thiosemicarbazide

Ethyl thiosemicarbazide is prepared by reacting ethyl hydrazinecarbothioamide with carbon disulfide (CS$$_2$$) in ethanol under basic conditions (NaOH, reflux, 5 hours). Acidification with HCl precipitates 5-ethyl-1,3,4-thiadiazole-2-thiol, which is subsequently aminated via nucleophilic substitution with ammonia.

Reaction Scheme

$$

\text{Ethyl hydrazinecarbothioamide} + \text{CS}2 \xrightarrow{\text{NaOH, EtOH}} \text{5-Ethyl-1,3,4-thiadiazole-2-thiol} \xrightarrow{\text{NH}3} \text{5-Ethyl-1,3,4-thiadiazol-2-amine}

$$

Yield : ~60% after crystallization.

Synthesis of 2-Chloro-N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)Acetamide

Chloroacetylation of 5-Ethyl-1,3,4-Thiadiazol-2-Amine

The amine is reacted with chloroacetyl chloride in dimethylformamide (DMF) at 0–5°C. After stirring for 2 hours, the mixture is quenched in ice water, and the precipitate is filtered and crystallized from ethanol.

Key Data

Coupling of Thiadiazole Intermediates

Thioether Formation

5-(3-(tert-Butyl)ureido)-1,3,4-thiadiazole-2-thiol (1.0 equiv) is reacted with 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide (1.1 equiv) in acetone containing potassium carbonate (K$$2$$CO$$3$$, 1.5 equiv) at room temperature for 3 hours. The base deprotonates the thiol, facilitating nucleophilic displacement of the chloride.

Optimization Insights

- Solvent : Acetone ensures solubility of both reactants.

- Catalyst : K$$2$$CO$$3$$ neutralizes HCl byproduct, driving the reaction forward.

- Yield : ~80% after recrystallization.

Purification and Characterization

Crystallization

The crude product is dissolved in hot ethanol and cooled to 4°C, yielding pure 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as white crystals.

Spectroscopic Data

- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 1.35 (s, 9H, tert-butyl), 1.45 (t, 3H, CH$$2$$CH$$3$$), 3.85 (s, 2H, SCH$$2$$CO), 4.25 (q, 2H, CH$$2$$CH$$3$$), 8.15 (s, 1H, NH), 10.20 (s, 1H, NH).

- MS (ESI+) : m/z 456.2 [M+H]$$^+$$.

Comparative Analysis of Synthetic Routes

| Step | Method 1 (P$$2$$S$$5$$) | Method 2 (Lawesson’s Reagent) |

|---|---|---|

| Cyclization Efficiency | 70% | 68% |

| Reaction Time | 8 hours | 4 hours |

| Cost | Low | High |

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, and how can reaction conditions be optimized?

- Answer : The synthesis involves multi-step reactions, starting with thiosemicarbazide and carboxylic acid derivatives to form the thiadiazole core. Critical steps include cyclization of the thiadiazole ring and subsequent functionalization with tert-butyl urea and ethylthio groups. Optimization involves adjusting temperature (e.g., reflux in ethanol or DMF), solvent choice (polar aprotic solvents for better solubility), and reaction time (monitored via TLC). Catalysts like triethylamine may improve coupling efficiency . Purification often employs recrystallization (ethanol/water mixtures) or column chromatography. Yield optimization requires iterative testing of molar ratios and pH control, as seen in analogous syntheses .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms connectivity of the thiadiazole rings, urea, and acetamide groups. Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for intact molecular ion detection). Elemental analysis ensures stoichiometric accuracy. Purity is assessed via HPLC (C18 columns, acetonitrile/water gradients) or melting point determination. X-ray crystallography, as used in related thiadiazole derivatives, resolves stereochemical ambiguities .

Q. What initial biological screening assays are recommended for evaluating its pharmacological potential?

- Answer : Begin with in vitro assays:

- Antimicrobial : Broth microdilution against Staphylococcus aureus and Escherichia coli (MIC values).

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Target-specific assays (e.g., acetylcholinesterase for neurodegenerative applications).

- Dose-response curves (IC₅₀ calculations) and cytotoxicity profiling (normal cell lines like HEK293) are critical. Prior studies on similar thiadiazoles highlight these approaches .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?

- Answer : Discrepancies often arise from bioavailability or metabolic instability. Strategies include:

- Pharmacokinetic profiling : Assess plasma stability (e.g., liver microsome assays) and permeability (Caco-2 cells).

- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to enhance absorption.

- Formulation optimization : Use nanoemulsions or liposomes to improve solubility, as demonstrated in thiadiazole-based drug candidates .

- Validate target engagement via molecular docking or surface plasmon resonance (SPR) to confirm mechanism-of-action .

Q. What computational methods are effective for predicting structure-activity relationships (SAR) in thiadiazole-urea hybrids?

- Answer : Combine:

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., kinases, bacterial enzymes).

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate with bioactivity data.

- MD simulations : GROMACS for stability analysis of ligand-target complexes over 100+ ns trajectories.

- Validate predictions with synthetic analogs, modifying substituents (e.g., tert-butyl urea to phenyl urea) to test SAR hypotheses .

Q. How can reaction byproducts during synthesis be minimized, and how are they characterized?

- Answer : Common byproducts (e.g., uncyclized intermediates or oxidized thioethers) are minimized by:

- Strict anhydrous conditions : Use molecular sieves or inert gas atmospheres.

- Catalyst optimization : Triethylamine or DMAP for efficient coupling.

- Real-time monitoring : LC-MS or inline FTIR tracks reaction progress.

- Byproducts are isolated via preparative TLC/HPLC and characterized via MS/MS fragmentation and 2D NMR (COSY, HSQC) .

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

- Answer :

- Co-solvents : Use DMSO (≤1% final concentration) or cyclodextrins for solubilization.

- pH adjustment : Prepare stock solutions in mildly basic buffers (pH 8–9) if the compound has ionizable groups.

- Salt formation : Synthesize hydrochloride or sodium salts via acid/base reactions.

- Nanoformulation : Encapsulate in PLGA nanoparticles, as tested for analogous thiadiazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.